Product packaging for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate(Cat. No.:CAS No. 122115-55-3)

Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

Cat. No.: B053947
CAS No.: 122115-55-3
M. Wt: 262.34 g/mol
InChI Key: UOTSGUMPXTUTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (CAS 122115-55-3) is a high-value organic compound with a molecular formula of C 16 H 22 O 3 and a molecular weight of 262.34 g/mol. This ketoester features a seven-carbon aliphatic chain terminating in an ethyl ester and a ketone group linked to a 2-methylphenyl (ortho-tolyl) ring, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Key Applications & Research Value: Versatile Synthetic Intermediate: This compound is a key building block for the synthesis of more complex molecules. Its ketone and ester functional groups are amenable to various reactions, including reductions, oxidations, and nucleophilic substitutions, allowing for the creation of diverse chemical libraries. Precursor in Medicinal Chemistry: Compounds within this class are frequently investigated as intermediates in pharmaceutical development. Research into similar 7-aryl-7-oxoheptanoate esters has shown their relevance as potential EZH2 inhibitors for oncology research and as intermediates for IP receptor agonists studied in contexts like pulmonary arterial hypertension and fibrosis . Material Science and Chemical Biology: It serves as a useful precursor in the design of fragrances, flavoring agents, and specialized polymers, highlighting its utility beyond strictly pharmaceutical applications. Physical-Chemical Properties: Calculated properties include a density of approximately 1.024 g/cm³, a boiling point of ~370.3°C at 760 mmHg, and a flash point of about 160.6°C . The refractive index is estimated at 1.499. These properties are essential for researchers in planning reaction conditions and purification methods. Attention: This product is intended For Research Use Only . It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O3 B053947 Ethyl 7-(2-methylphenyl)-7-oxoheptanoate CAS No. 122115-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-3-19-16(18)12-6-4-5-11-15(17)14-10-8-7-9-13(14)2/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTSGUMPXTUTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645545
Record name Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122115-55-3
Record name Ethyl 2-methyl-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122115-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Elucidation of Ethyl 7 2 Methylphenyl 7 Oxoheptanoate

Nucleophilic Additions to the Ketonic Carbonyl Group

The ketone's carbonyl carbon is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is fundamental to many synthetic transformations involving this compound. The nature of the attacking nucleophile and the reaction conditions dictate the outcome of these additions.

Nucleophilic addition to the prochiral ketonic carbonyl of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate can generate a new stereocenter. The stereochemical outcome of such reactions is of significant interest.

Regioselectivity : In the absence of other electrophilic centers of comparable reactivity, most nucleophiles will preferentially attack the ketonic carbonyl over the less electrophilic ester carbonyl. The relative reactivity of carbonyl groups generally follows the order: acyl halides > anhydrides > aldehydes > ketones > esters. allstudiesjournal.com

Stereoselectivity : The addition of a nucleophile (e.g., from a Grignard reagent or a reducing agent like NaBH₄) to the ketone creates a tertiary alcohol. The 2-methylphenyl group provides a sterically biased environment, which can lead to diastereoselectivity if a chiral center already exists in the nucleophile or if chiral catalysts are employed. In the absence of such influences, the reaction typically yields a racemic mixture of enantiomers.

Table 1: Theoretical Stereochemical Outcomes of Nucleophilic Addition

Reagent Expected Product Stereochemical Outcome
CH₃MgBr, then H₃O⁺ Ethyl 7-hydroxy-7-(2-methylphenyl)octanoate Racemic mixture
NaBH₄, CH₃OH Ethyl 7-hydroxy-7-(2-methylphenyl)heptanoate Racemic mixture

The 2-methylphenyl (ortho-tolyl) group attached to the carbonyl carbon exerts significant electronic and steric effects that modulate the ketone's reactivity.

Steric Hindrance : The ortho-methyl group physically obstructs the trajectory of the incoming nucleophile. This steric hindrance increases the activation energy of the addition step, thereby decreasing the reaction rate compared to an unsubstituted phenyl ketone.

Electronic Effect : The methyl group is weakly electron-donating through an inductive effect. This effect slightly increases the electron density on the aromatic ring and, consequently, on the carbonyl carbon. This reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. allstudiesjournal.com The combination of these effects makes the ketonic carbonyl less reactive than that of a simple alkyl ketone or an unsubstituted aryl ketone.

Enolate Chemistry of this compound

The presence of alpha-hydrogens adjacent to both the ketone and ester carbonyls allows for the formation of enolates, which are potent carbon nucleophiles widely used in C-C bond formation. wikipedia.org

The molecule has two sets of enolizable protons: at the C6 position (alpha to the ketone) and the C2 position (alpha to the ester).

Acidity and Selective Deprotonation : The protons at C6 are more acidic (pKa ≈ 19-20 in DMSO) than those at C2 (pKa ≈ 25 in DMSO) because the negative charge of the resulting enolate is more effectively stabilized by the ketone than the ester. This pKa difference allows for selective deprotonation. Using a base like sodium ethoxide (NaOEt) will preferentially form the ketone enolate at C6. To form the ester enolate at C2, a much stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) is required to ensure complete and irreversible deprotonation. mnstate.edu

Alkylation/Arylation : Once formed, these nucleophilic enolates can react with electrophiles like alkyl halides in an Sₙ2 reaction. libretexts.orgpressbooks.pub This allows for the introduction of alkyl or aryl groups at specific positions. The choice of base is therefore critical for directing the alkylation to the desired alpha-carbon. 182.160.97

Table 2: Conditions for Selective Enolate Alkylation

Target Site Base Electrophile (R-X) Product
C6 (Ketone α-carbon) NaOEt or KH Primary Alkyl Halide Ethyl 6-alkyl-7-(2-methylphenyl)-7-oxoheptanoate

While the term "gamma-carbon activation" is not standard, the bifunctional nature of this molecule allows for intramolecular cyclization reactions. The most relevant reaction is an intramolecular Claisen condensation, which is mechanistically similar to the Dieckmann condensation. The Dieckmann condensation specifically refers to the intramolecular cyclization of a diester to form a β-keto ester. masterorganicchemistry.comlibretexts.org

In this case, an enolate formed at one end of the molecule attacks the carbonyl group at the other end.

Pathway 1 (C6 Enolate attacking Ester) : The more favorable pathway involves the formation of the more acidic ketone enolate (at C6), which then acts as a nucleophile, attacking the electrophilic ester carbonyl carbon. This would result in the formation of a seven-membered cyclic β-diketone after hydrolysis and decarboxylation. The formation of seven-membered rings is kinetically slower and thermodynamically less stable than five- or six-membered rings.

Pathway 2 (C2 Enolate attacking Ketone) : Formation of the ester enolate (at C2) followed by attack on the ketone carbonyl would lead to a nine-membered ring, which is highly unfavorable and unlikely to occur.

The mechanism for the more plausible Pathway 1 involves enolate formation, nucleophilic acyl substitution at the ester group, and subsequent elimination of the ethoxide leaving group. pressbooks.publibretexts.org

Mechanistic Pathways of Transesterification in this compound

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acid or base.

Base-Catalyzed Transesterification : This pathway involves a two-step nucleophilic addition-elimination mechanism. An alkoxide (e.g., methoxide (B1231860), CH₃O⁻) acts as a nucleophile and attacks the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the original ethoxide (CH₃CH₂O⁻) leaving group to yield the new ester. This process is an equilibrium, and the reaction is typically driven to completion by using the new alcohol as the solvent.

Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, the original ethanol (B145695) molecule is eliminated, and deprotonation of the new carbonyl oxygen regenerates the acid catalyst and yields the final transesterified product. masterorganicchemistry.com

Table 3: Summary of Compounds Mentioned

Compound Name Role in Article
This compound Subject of the article
Ethyl 7-hydroxy-7-(2-methylphenyl)octanoate Product of Grignard addition
Ethyl 7-hydroxy-7-(2-methylphenyl)heptanoate Product of reduction
Ethyl 6-alkyl-7-(2-methylphenyl)-7-oxoheptanoate Product of C6 alkylation
Ethyl 2-alkyl-7-(2-methylphenyl)-7-oxoheptanoate Product of C2 alkylation
Lithium diisopropylamide (LDA) Strong, non-nucleophilic base

Acid- and Base-Catalyzed Transesterification Mechanisms

Transesterification is a fundamental organic reaction that converts one ester into another through the exchange of the alkoxy group. masterorganicchemistry.com This process is applicable to the ethyl ester moiety of this compound and is typically catalyzed by either an acid or a base to increase the reaction rate. wikipedia.org

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction proceeds through a multi-step equilibrium process often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The mechanism is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule. wikipedia.orgyoutube.com A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to make the original ethoxy group a good leaving group (in the form of ethanol). masterorganicchemistry.com Finally, elimination of ethanol and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the new ester. To drive the equilibrium toward the desired product, the incoming alcohol is often used in large excess as the solvent. wikipedia.org

Base-Catalyzed Mechanism: In the presence of a base, the mechanism involves nucleophilic acyl substitution. masterorganicchemistry.com A strong base, typically an alkoxide corresponding to the incoming alcohol (e.g., methoxide for methanolysis), deprotonates the alcohol to generate a more potent nucleophile. wikipedia.orgsrsintl.com This alkoxide ion then attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. srsintl.comresearchgate.net This intermediate subsequently collapses, expelling the original ethoxide leaving group to form the new ester and regenerating the alkoxide catalyst. srsintl.com Base-catalyzed reactions are generally faster than acid-catalyzed ones but require anhydrous conditions, as the presence of water can lead to saponification (ester hydrolysis) as an undesirable side reaction. srsintl.com

FeatureAcid-Catalyzed TransesterificationBase-Catalyzed Transesterification
Catalyst Strong acids (e.g., H₂SO₄, HCl, TsOH)Strong bases (e.g., NaOR, KOR, NaOH, KOH)
Mechanism Protonation, Nucleophilic Attack, Proton Transfers, Elimination (PADPED) masterorganicchemistry.comNucleophilic Acyl Substitution via Tetrahedral Intermediate masterorganicchemistry.comsrsintl.com
Key Intermediate Protonated Tetrahedral IntermediateTetrahedral Alkoxide Intermediate
Nucleophile Neutral Alcohol (R'-OH)Alkoxide Ion (R'-O⁻) wikipedia.org
Reaction Rate Generally slower than base-catalyzedTypically faster than acid-catalyzed
Conditions Equilibrium driven by excess alcohol; requires anhydrous conditions to prevent hydrolysis. nih.govRequires anhydrous conditions to prevent saponification. srsintl.com
Reversibility Fully reversible equilibrium processReversible, but saponification can be an irreversible side reaction

Role of Enol Intermediates and Chelation Effects

The presence of a ketone functional group introduces the possibility of forming enol or enolate intermediates, which are central to the reactivity of many carbonyl compounds.

Role of Enol Intermediates: this compound possesses α-protons on the carbon adjacent to the ketone (C6), making it capable of undergoing keto-enol tautomerism. libretexts.org Under both acidic and basic conditions, the ketone can exist in equilibrium with its enol tautomer.

Under acidic conditions: The ketone's carbonyl oxygen is protonated, and a weak base (like the solvent) removes an α-proton to form the enol. libretexts.org

Under basic conditions: A base removes an α-proton to form a resonance-stabilized enolate anion. Subsequent protonation of the oxygen atom of the enolate yields the enol. libretexts.org

These enol and enolate intermediates are key reactive species. The enolate, in particular, is a powerful carbon nucleophile that can participate in a variety of bond-forming reactions, such as alkylations and aldol-type condensations.

Chelation Effects: Chelation refers to the formation of a ring-like structure by the bonding of a ligand to a central metal ion at two or more points. In synthetic chemistry, chelation can significantly influence the stereochemistry and regioselectivity of a reaction.

A critical distinction must be made between ζ-ketoesters like this compound and the more commonly studied β-ketoesters. In β-ketoesters, the keto and ester groups are separated by a single carbon (a 1,3-dicarbonyl relationship). This proximity allows for the formation of a stable, six-membered ring through chelation with a metal catalyst. nih.govrsc.org This chelation locks the molecule into a rigid conformation, facilitating highly selective reactions via an enol intermediate. rsc.org

In contrast, for this compound, the carbonyl groups are in a 1,7-relationship. Chelation involving both the ketone and ester carbonyls with a single metal center is sterically and entropically unfavorable, as it would require the formation of a large, flexible, and unstable ten-membered ring. Consequently, the pronounced chelation effects that direct the reactivity of β-ketoesters are absent in this molecule. rsc.org The ketone and ester functional groups are expected to react independently of one another, and reactions involving metal catalysts are unlikely to benefit from cooperative binding to both oxygen atoms.

Featureβ-Ketoesters (1,3-dicarbonyl)This compound (1,7-dicarbonyl)
Carbonyl Proximity Close (separated by one carbon)Distant (separated by five carbons)
Chelation Potential High; forms stable 6-membered chelate rings with metal catalysts. rsc.orgNegligible; would require an entropically disfavored 10-membered ring.
Reactivity Control Chelation directs regioselectivity and stereoselectivity. nih.govrsc.orgFunctional groups (ketone and ester) react independently.
Enol/Enolate Formation Highly acidic α-protons due to stabilization by two carbonyls.α-protons at C6 are activated only by the adjacent ketone.

Cascade and Tandem Reactions Involving the Ketoester Framework

Cascade and tandem reactions are powerful synthetic strategies that involve two or more sequential bond-forming events occurring in a single pot, which increases efficiency by avoiding the isolation of intermediates. princeton.edu The framework of this compound, with its multiple reactive sites, is a potential substrate for such transformations, particularly intramolecular cyclizations.

One plausible cascade reaction is an intramolecular cyclization . Under basic conditions, deprotonation at the C6 position would generate an enolate. This nucleophilic enolate could then attack the electrophilic carbonyl carbon of the distant ester group in a Dieckmann-type condensation. This process would result in the formation of a seven-membered carbocyclic ring, specifically a 2-(2-methylbenzoyl)cycloheptanone derivative, after hydrolysis and decarboxylation. While the formation of seven-membered rings is kinetically slower and thermodynamically less favorable than that of five- or six-membered rings, it is a feasible transformation. mdpi.com

Another potential process is a tandem reduction-lactonization . Chemoenzymatic methods have been developed for γ- and δ-ketoesters where an alcohol dehydrogenase selectively reduces the ketone to a secondary alcohol. acs.org The resulting hydroxy-ester intermediate can then undergo spontaneous or acid-catalyzed intramolecular transesterification (lactonization) to form a cyclic ester (lactone). acs.org Applying this to this compound would yield a seven-membered lactone (an oxepanone derivative), a valuable heterocyclic motif.

Furthermore, under strong acidic conditions, a Prins/Friedel-Crafts type cascade could be envisioned. Protonation of the ketone could generate a carbocation intermediate that is trapped by the pendant aromatic ring, leading to the formation of polycyclic structures.

Reaction TypeInitiating StepKey Intermediate(s)Final Product Type
Intramolecular Dieckmann-type Condensation Base-catalyzed enolate formation at C6.Cyclic β-keto ester.Substituted cycloheptanone.
Tandem Reduction-Lactonization Chemoenzymatic reduction of the C7 ketone. acs.orgζ-hydroxy ester.Seven-membered lactone (oxepanone derivative).
Intramolecular Friedel-Crafts Acylation Acid-catalyzed activation of the ester/ketone.Acylium ion or protonated carbonyl.Fused bicyclic aromatic ketone.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Ethyl 7 2 Methylphenyl 7 Oxoheptanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as one of the most powerful tools for the structural analysis of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

The confirmation of the molecular structure of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is primarily achieved through the analysis of its ¹H (proton) and ¹³C (carbon-13) NMR spectra. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons through spin-spin coupling. For this compound, the expected signals would correspond to the ethyl ester group, the aliphatic heptanoate (B1214049) chain, and the 2-methylphenyl group.

To provide a detailed analysis in the absence of published experimental data, predicted ¹H and ¹³C NMR chemical shifts have been generated using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and theoretical calculations.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Ethyl-CH₃ 1.25 t 3H
Aliphatic-CH₂ (positions 3, 4, 5) 1.30-1.75 m 6H
Ethyl-CH₂ 4.12 q 2H
Aliphatic-CH₂ (position 2) 2.30 t 2H
Phenyl-CH₃ 2.48 s 3H
Aliphatic-CH₂ (position 6) 2.95 t 2H

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Atom Predicted Chemical Shift (ppm)
Ethyl-CH₃ 14.2
Aliphatic-CH₂ (positions 3, 4) 24.5 - 28.9
Phenyl-CH₃ 21.3
Aliphatic-CH₂ (position 5) 23.8
Aliphatic-CH₂ (position 2) 34.1
Aliphatic-CH₂ (position 6) 38.5
Ethyl-CH₂ 60.3
Aromatic-C (quaternary and CH) 125.7 - 138.2
Ester C=O 173.8

Application of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for unambiguously assigning all signals and elucidating complex structural details.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the aliphatic chain and the ethyl group. For instance, the triplet of the ethyl-CH₃ would show a correlation to the quartet of the ethyl-CH₂.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For a flexible molecule like this compound, NOESY can provide insights into the preferred conformations in solution by showing correlations between protons that are close in space, even if they are not directly bonded.

Dynamic NMR Spectroscopy for Conformational Studies

The aliphatic chain and the bond between the phenyl ring and the ketone in this compound are flexible, allowing for multiple conformations. Dynamic NMR spectroscopy is a technique used to study these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the interconversion between different conformers may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. As the temperature is raised, the rate of interconversion increases, causing these signals to broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to conformational changes.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule with high accuracy and for gaining structural insights through the analysis of fragmentation patterns.

Accurate Mass Determination and Elemental Composition Analysis

HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the parent ion. For this compound, the molecular formula is C₁₆H₂₂O₃. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition.

Calculated Accurate Mass Data

Ion Formula Calculated Exact Mass (m/z)
[C₁₆H₂₂O₃ + H]⁺ 263.1642
[C₁₆H₂₂O₃ + Na]⁺ 285.1461

Elucidation of Fragmentation Patterns for Structural Insights

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected due to the presence of the ketone and ester functional groups.

Common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. For the ketone, this would lead to the formation of a 2-methylbenzoyl cation and a radical.

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Loss of the ethoxy group from the ester functionality.

By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be pieced together, providing confirmatory evidence for the proposed structure.

Table of Mentioned Compounds

Compound Name

Coupling with Chromatographic Separations (GC-MS, LC-MS)

Hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are essential for the unambiguous identification and quantification of this compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is a highly suitable technique for the analysis of this compound. In a typical GC-MS analysis, the molecule would first be separated from other components on a capillary column. Following separation, it enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting molecular ion and its fragments are detected, providing a unique mass spectrum that serves as a chemical fingerprint.

The fragmentation of this compound is predictable based on its structure. Key fragmentation pathways would include:

Alpha-Cleavage: The bond between the aromatic ring and the carbonyl group is prone to cleavage, as is the bond between the carbonyl group and the alkyl chain. The most prominent fragmentation is the alpha-cleavage adjacent to the ketone's carbonyl group, leading to the formation of the 2-methylbenzoyl cation.

McLafferty Rearrangement: The ester group can undergo a McLafferty rearrangement, leading to the loss of an alkene and the formation of a charged enol. The long alkyl chain of the heptanoate portion also provides sites for this rearrangement.

Ester Group Fragmentation: Cleavage of the ethoxy group (-OCH2CH3) from the ester is another common fragmentation pathway.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for analyzing samples that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase LC would separate the compound, which would then be ionized using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govacs.org These methods typically generate a prominent protonated molecular ion [M+H]+, which is valuable for confirming the molecular weight. nih.govacs.org Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing structural details similar to those obtained from GC-MS. nih.govresearchgate.net

Table 1: Predicted Mass Spectrometric Fragments for this compound (Molecular Weight: 262.34)
m/z (Mass-to-Charge Ratio)Proposed Fragment IonOrigin of Fragment
262[C16H22O3]+•Molecular Ion (M+•)
217[M - OCH2CH3]+Loss of the ethoxy group from the ester
119[CH3C6H4CO]+Alpha-cleavage at the ketone (2-methylbenzoyl cation)
91[C7H7]+Tropylium ion, from rearrangement of the 2-methylphenyl group

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Identification and Analysis of Characteristic Carbonyl and Ester Vibrations

The infrared (IR) spectrum of this compound is dominated by strong absorptions corresponding to its two carbonyl groups.

Ketone C=O Stretch: The aryl ketone carbonyl group (C6H4-C=O) is expected to produce a strong, sharp absorption band. Conjugation with the aromatic ring typically lowers the frequency of this vibration compared to a simple aliphatic ketone.

Ester C=O Stretch: The aliphatic ester carbonyl (O=C-O) gives rise to another strong, characteristic absorption at a higher frequency than the ketone. libretexts.orgorgchemboulder.com

Ester C-O Stretches: The ester functional group also exhibits two distinct C-O stretching vibrations in the fingerprint region of the spectrum, which are useful for confirming its presence. spectroscopyonline.com

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. Carbonyl stretches are also visible in Raman spectra, though typically with weaker intensity than in IR.

Investigation of Aromatic Ring Modes and Substituent Effects

Both IR and Raman spectroscopy can provide detailed information about the substitution pattern of the aromatic ring.

Aromatic C=C Stretches: The benzene (B151609) ring itself has characteristic C=C stretching vibrations that appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-H Bending Vibrations: The out-of-plane C-H bending vibrations are particularly diagnostic of the ring's substitution pattern. optica.org For an ortho-disubstituted ring, such as the one in this molecule, a strong absorption band is expected in a specific region of the IR spectrum. spectroscopyonline.com The presence and position of this band can help confirm the 1,2-substitution pattern. spectroscopyonline.comtum.de

Table 2: Expected Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Aromatic C-HStretching3100-3000Medium
Aliphatic C-HStretching3000-2850Medium-Strong
Ester C=OStretching1750-1735Strong
Aryl Ketone C=OStretching1700-1680Strong
Aromatic C=CRing Stretching1600-1450Medium-Variable
Ester C-OStretching1300-1000Strong (two bands)
Aromatic C-H (Ortho)Out-of-Plane Bending770-735Strong

Advanced Chromatographic Separations

Chromatography is the cornerstone for both the analysis and purification of this compound.

Method Development for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Developing robust chromatographic methods is crucial for accurately quantifying the compound and resolving it from potential impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the standard approach for this compound. asianjpr.com Method development would involve optimizing several parameters:

Stationary Phase: A C18 or C8 column would be a suitable choice, providing good retention for this relatively nonpolar molecule. pharmaknowledgeforum.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. amazonaws.com The gradient would start with a higher proportion of water and increase the organic solvent concentration over time to elute the compound.

Detection: A UV detector would be ideal, as the aromatic ketone chromophore provides strong absorbance, likely in the 240-280 nm range.

Gas Chromatography (GC): GC method development focuses on achieving good peak shape and resolution in the shortest possible time.

Stationary Phase: A low-to-mid polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be appropriate.

Temperature Program: A temperature gradient would be necessary, starting at a lower temperature to resolve any volatile impurities and ramping up to elute the target compound.

Detector: A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic analyte.

Table 3: Example Starting Parameters for Chromatographic Method Development
ParameterHPLC (Reversed-Phase)Gas Chromatography (GC)
ColumnC18, 4.6 x 150 mm, 5 µm5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm
Mobile Phase / Carrier GasA: Water, B: AcetonitrileHelium or Hydrogen
Flow Rate1.0 mL/min1.2 mL/min (constant flow)
Gradient / Temp. Program50% B to 100% B over 15 min150°C (1 min), ramp at 10°C/min to 280°C (5 min)
DetectorUV at 254 nmFlame Ionization Detector (FID)
Injection Volume / Mode10 µL1 µL (Split 50:1)

Preparative Chromatography for Isolation and Purification

When high-purity this compound is required for research or as a reference standard, preparative chromatography is the method of choice. teledynelabs.com This technique is essentially a scaled-up version of analytical HPLC. It uses larger columns with greater stationary phase capacity to handle larger sample loads. teledynelabs.com The primary goal is not just analysis, but the isolation of a significant quantity of the target compound. teledynelabs.com

The process involves developing an optimized analytical HPLC method that provides good separation between the target compound and any impurities. This method is then scaled up by increasing the column diameter, mobile phase flow rate, and injection volume. Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified this compound.

No Publicly Available Computational Studies Found for this compound

Following an extensive search of scientific literature and chemical databases, no specific computational or theoretical investigations for the chemical compound "this compound" have been identified. As a result, the requested article focusing on the Density Functional Theory (DFT) studies and conformational analysis of this particular molecule cannot be generated.

The requested article structure was highly specific, demanding detailed information on:

Density Functional Theory (DFT) Studies:

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

Computational Prediction of Reaction Mechanisms and Transition States

Evaluation of Substituent Effects on Reactivity and Selectivity

Conformational Analysis and Intermolecular Interactions:

Theoretical Studies on Rotational Isomers and Preferred Conformations

Analysis of Aromatic Ring and Carbonyl Group Orientations

Without access to published research specifically focused on "this compound," it is not possible to provide scientifically accurate and verifiable information for these topics. The generation of theoretical data would require original research and computation, which is beyond the scope of this response.

Therefore, the article as outlined in the prompt cannot be created at this time due to the absence of the necessary foundational research in the public domain.

Computational and Theoretical Investigations of Ethyl 7 2 Methylphenyl 7 Oxoheptanoate

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular conformations, dynamic behavior, and interactions with the surrounding environment, such as a solvent.

Key Parameters from Hypothetical Molecular Dynamics Simulations:

ParameterDescriptionPotential Insights for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of a superimposed molecule and a reference structure over time.Could indicate the conformational stability of the molecule. A low RMSD would suggest a relatively rigid structure, while a high RMSD would point to significant conformational flexibility.
Radius of Gyration (Rg) A measure of the compactness of the molecule's structure.Fluctuations in Rg over the simulation time would reveal changes in the overall shape and size of the molecule, for instance, the folding or extension of the alkyl chain.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Could be used to analyze the solvation shell around different parts of the molecule, such as the polar carbonyl and ester groups versus the nonpolar phenyl and alkyl parts, revealing specific solvent interactions.
Solvent Accessible Surface Area (SASA) The surface area of a molecule that is accessible to a solvent.Changes in SASA could indicate how different conformations of the molecule expose or hide certain functional groups from the solvent, affecting its solubility and reactivity.

These simulations would provide a microscopic view of how solvent molecules interact with the different functional groups of this compound, offering insights into its solubility and the energetic contributions of solvation.

Advanced Applications in Chemical Synthesis and Materials Science

Ethyl 7-(2-methylphenyl)-7-oxoheptanoate as a Versatile Synthon in Complex Chemical Synthesis

In the field of organic synthesis, this compound is valued as a versatile synthon—a molecular fragment used as a building block in the strategic assembly of more complex chemical structures. Its bifunctional nature, possessing both an ester and a ketone group separated by a flexible alkyl chain, allows for a wide range of chemical transformations. This makes it a valuable intermediate in multi-step synthetic pathways. Aryl alkyl ketones, a class of compounds to which this molecule belongs, are important intermediates in various organic reactions and have diverse applications. fiveable.me

The synthesis of natural product analogues—molecules that mimic the structure of naturally occurring compounds—is a key area of research, particularly in drug discovery. rsc.org Ketoesters are valuable synthetic intermediates for creating complex target structures like natural products. beilstein-journals.orgnih.gov The structure of this compound makes it a suitable precursor for such analogues. The long aliphatic chain is a feature found in many bioactive lipids and polyketides. Synthetic strategies could involve:

Modification of the Ketone: The carbonyl group can be targeted for reduction to an alcohol, converted to an amine, or used in carbon-carbon bond-forming reactions to extend the molecular framework.

Transformation of the Ester: The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, introducing new functionalities.

Cyclization Reactions: The distance between the ester and ketone groups allows for the potential of macrocyclization, a common feature in many complex natural products.

Through these transformations, the compound can be elaborated into more complex structures that are analogues of natural products. mdpi.com

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to medicinal chemistry. nih.gov Aryl ketones are recognized as versatile starting materials for the synthesis of a wide array of aromatic heterocycles. nih.gov The reactivity of this compound lends itself to the construction of various heterocyclic systems.

For example, the ketone functionality can react with dinucleophiles to form heterocyclic rings. A classic approach is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia (B1221849) or a primary amine to form a pyrrole, or with a hydrazine (B178648) to form a pyridazine. While this molecule is a 1,7-ketoester, its functional groups can be chemically manipulated to participate in similar cyclization strategies, making it a valuable precursor for creating novel heterocyclic structures.

Contributions to the Development of Functional Organic Materials

The unique combination of an aromatic ring, a carbonyl group, and a flexible alkyl chain in this compound provides a molecular scaffold that is of interest in materials science. These features can be leveraged to develop organic materials with specific electronic, optical, or energy-storing properties.

Functional materials used in organic optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often rely on molecules with specific electronic properties. The 2-methylphenyl group and the ketone's carbonyl group in this compound are the key features for this application.

Aromatic System: The phenyl ring is an electronically active chromophore.

Carbonyl Group: The C=O group acts as an electron-withdrawing group, which can influence the electronic energy levels of the molecule.

While the compound itself lacks the extended π-conjugation necessary for high performance in optoelectronic devices, it can be chemically incorporated as a building block into larger, conjugated polymer systems. The alkyl chain enhances solubility, a crucial factor for processing and fabricating thin films of organic electronic materials. Aryl ketones have been studied for their photophysical and photochemical applications, and incorporating them into larger frameworks like covalent organic frameworks (COFs) is a strategy to enhance properties like photoinduced electron transfer. nih.govunipd.it

Organic redox flow batteries (ORFBs) are an emerging technology for large-scale energy storage, offering a potentially more sustainable alternative to traditional metal-based batteries. olimpskrzyszow.pl The core of this technology relies on organic molecules that can reversibly store and release electrons. Carbonyl compounds, including ketones, are promising candidates for these applications due to the reversible redox activity of the C=O group. rsc.org

The aryl ketone moiety in this compound can undergo reversible reduction and oxidation. This redox activity is central to its potential use in energy storage. researchgate.net Researchers are exploring how to incorporate such redox-active units into polymers or other large structures to create stable electrode materials for batteries. rsc.orgresearchgate.net The long alkyl chain of this molecule could be functionalized to attach it to a polymer backbone, creating a material that combines the redox activity of the ketone with the stability and processability of a polymer.

Role in the Synthesis of Fine Chemicals and Specialty Monomers

This compound serves as a valuable starting material for the production of fine chemicals—complex, pure chemical substances produced in limited quantities. Its specific structure can be modified through various reactions to yield high-value products for the pharmaceutical, agrochemical, and fragrance industries.

Furthermore, this compound has potential as a precursor for specialty monomers. nofamerica.comnofeurope.com Monomers are the basic units that are linked together to form polymers. By chemically modifying one or both of its functional groups, this compound can be converted into a molecule capable of polymerization. For instance, the ketone could be transformed into a polymerizable group like an alkene. The resulting polymer would have unique properties imparted by the pendant 2-methylphenyl group and the long alkyl spacer, potentially leading to new materials with tailored thermal or mechanical properties. The development of polymers from keto-esters represents an innovative approach to creating new materials with random distributions of functional units. google.com

Future Research Directions for Ethyl 7 2 Methylphenyl 7 Oxoheptanoate Chemistry

Development of Novel Catalytic Systems for Enhanced Atom Economy and Efficiency

The pursuit of green and sustainable chemistry propels the development of new catalytic systems for the synthesis of ketoesters like Ethyl 7-(2-methylphenyl)-7-oxoheptanoate. A primary goal is to improve atom economy, a concept that emphasizes the maximization of atoms from reactants incorporated into the final product, thereby minimizing waste. researchgate.net Future research will likely focus on moving away from stoichiometric reagents and exploring highly efficient catalytic processes.

One promising avenue is the use of bimetallic oxide cluster catalysts, such as those composed of rhodium (Rh) and ruthenium (Ru). labmanager.com These nanocatalysts have demonstrated high activity in C-H bond activation reactions, utilizing molecular oxygen as the sole oxidant, which represents a greener alternative to conventional oxidants. labmanager.com For the synthesis of this compound, this could translate to more direct coupling methods that reduce the number of synthetic steps. Another area involves boron Lewis acid catalysis, which has been shown to enable atom-economic carboacyloxylation of alkynes to produce enol esters with high stereoselectivity. rsc.org Adapting such methodologies could offer novel, efficient routes to the target ketoester.

Research into ruthenium-catalyzed reductive ester synthesis from ketones and carboxylic acids using carbon monoxide as a deoxygenating agent also presents an atom- and step-economical approach. nih.gov These novel redox processes avoid the simple reductive esterification pathway, offering a more sophisticated and efficient transformation. nih.gov The development of such catalytic systems is crucial for creating more sustainable and economically viable synthetic routes. researchgate.net

Table 1: Comparison of Hypothetical Catalytic Approaches

Feature Traditional Friedel-Crafts Acylation Future Catalytic System (e.g., RhRuOx/C)
Principle Electrophilic aromatic substitution using a stoichiometric Lewis acid (e.g., AlCl₃). Direct C-H bond activation and oxidative coupling. labmanager.com
Atom Economy Low; generates significant inorganic waste (e.g., hydrated aluminum salts). High; theoretically generates only water as a byproduct. labmanager.com
Catalyst Stoichiometric or excess Lewis acid. Catalytic amount of a heterogeneous catalyst.
Oxidant Not applicable. Molecular Oxygen (O₂). labmanager.com

| Recyclability | Difficult; catalyst is consumed/deactivated. | Potentially high for heterogeneous catalysts. |

Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by accelerating the discovery and optimization of reaction conditions. mdpi.com For a molecule like this compound, ML algorithms can navigate the complex, high-dimensional space of reaction parameters—such as solvent, temperature, catalyst, and substrate concentration—to identify optimal conditions with significantly fewer experiments than traditional methods. chemrxiv.org

Active learning, a subset of ML, is particularly promising. duke.edunih.gov This strategy involves the algorithm suggesting a small number of experiments to perform. The results are then fed back into the model, which adaptively learns and proposes the next set of conditions to maximize the desired outcome, such as yield or selectivity. duke.edu This iterative process can rapidly converge on optimal conditions, even with minimal initial data. duke.edunih.gov For example, a software tool called LabMate.ML has demonstrated the ability to find suitable reaction conditions in as few as 1-10 experiments. duke.edu

Furthermore, ML models can be trained on large reaction databases to predict reaction outcomes or suggest novel synthetic pathways. beilstein-journals.org By analyzing patterns in vast datasets, these models can identify non-intuitive relationships between reaction parameters and outcomes, potentially uncovering new and more efficient routes for synthesizing complex molecules. mdpi.comduke.edu This data-driven approach shifts the paradigm from human intuition-guided experimentation to a more systematic and accelerated optimization process. chemrxiv.org

Table 2: Hypothetical ML-Guided Optimization Workflow

Step Action Rationale
1. Problem Formulation Define optimization goals (e.g., maximize yield, minimize byproducts) and variable parameters (catalyst, solvent, temperature, time). beilstein-journals.org Establishes the search space for the algorithm.
2. Initial Data Generation Perform a small set of initial experiments (e.g., 5-10) with diverse conditions. duke.edu Provides a baseline dataset for the ML model to learn from.
3. Model Training Train an ML model (e.g., random forest, Bayesian optimization) on the initial data. chemrxiv.orgduke.edu The model learns the relationship between input parameters and the reaction outcome.
4. Suggest New Experiments The algorithm suggests the next set of experimental conditions predicted to yield the best results. Balances exploration of the parameter space with exploitation of known high-performing regions. beilstein-journals.org

| 5. Iterative Improvement | Perform the suggested experiments and feed the new data back into the model for retraining. Repeat steps 3-5. | The model becomes progressively more accurate, converging on the global optimum. duke.edu |

Advancements in Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable production of chemicals like this compound. ajinomoto.com In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. beilstein-journals.orgnih.gov This setup provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better product quality, and shorter reaction times. ajinomoto.com

The small internal volume of flow reactors significantly enhances safety, particularly when dealing with hazardous reagents or exothermic reactions, as it minimizes the amount of energetic material present at any given time and allows for rapid heat dissipation. ajinomoto.com This technology is particularly well-suited for multistep syntheses, where intermediates can be generated and immediately used in the next step without isolation, purification, or manual handling. beilstein-journals.orgresearchgate.net The use of immobilized reagents and scavengers packed into columns within the flow path can further streamline the process, enabling clean transformations and simplifying product purification. nih.govresearchgate.net

The inherent scalability of flow chemistry is a major advantage. ajinomoto.com Scaling up production does not involve building larger, more hazardous batch reactors. Instead, the process is typically run for a longer duration or by using multiple reactors in parallel ("numbering-up"). This seamless transition from laboratory-scale research and development to large-scale industrial production makes it an attractive technology for manufacturing fine chemicals and pharmaceuticals. ajinomoto.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Batch Production Continuous Flow Production
Scalability Difficult; requires redesign of reactors and poses safety challenges. Easy; achieved by extending run time or numbering-up reactors. ajinomoto.com
Safety Higher risk due to large volumes of reagents and poor heat transfer. Increased safety due to small reactor volumes and excellent heat transfer. ajinomoto.com
Process Control Limited control over temperature and mixing gradients. Precise control over temperature, pressure, and residence time. beilstein-journals.org
Product Quality Potential for batch-to-batch variability. High consistency and reproducibility, leading to better product quality. ajinomoto.com

| Efficiency | Often involves multiple manual handling and purification steps. | Can integrate synthesis, work-up, and purification into a single, automated process. nih.gov |

Bio-Inspired and Enzymatic Approaches for Ketoester Transformations

The selective transformation of ketoesters is a cornerstone of organic synthesis, and future research will increasingly leverage bio-inspired and enzymatic methods to achieve this with high precision. Enzymes, as natural catalysts, operate under mild conditions (physiological pH and temperature) and exhibit exceptional chemo-, regio-, and stereoselectivity. nih.gov For this compound, the ketone functional group is a prime target for such transformations.

Enzyme-catalyzed reductions of ketones and ketoesters are a powerful method for producing chiral alcohols, which are valuable building blocks for pharmaceuticals. nih.gov Dehydrogenases/reductases, for instance, can reduce a prochiral ketone to a specific enantiomer of the corresponding alcohol with excellent enantiomeric excess. nih.gov Similarly, transaminases can be used for the stereoselective synthesis of chiral amines from ketoesters through a process of dynamic kinetic resolution. researchgate.net This involves the conversion of the keto group into an amine, providing access to chiral intermediates that are otherwise difficult to synthesize.

Beyond using isolated enzymes, research is also moving towards bio-inspired catalysis, where synthetic catalysts are designed to mimic the active sites and mechanisms of enzymes. thieme-connect.de These systems aim to combine the robustness and broad substrate scope of traditional chemical catalysts with the high selectivity of enzymes. Such approaches could be applied to the selective oxidation of C-H bonds within the this compound molecule, enabling late-stage functionalization to create a diverse range of derivatives. thieme-connect.de

Table 4: Potential Enzymatic Transformations of this compound

Enzyme Class Transformation Potential Product
Ketoreductase (KRED) / Dehydrogenase Asymmetric reduction of the ketone. nih.gov (R)- or (S)-Ethyl 7-hydroxy-7-(2-methylphenyl)heptanoate
Transaminase (ATA) Asymmetric reductive amination of the ketone. researchgate.net (R)- or (S)-Ethyl 7-amino-7-(2-methylphenyl)heptanoate
Hydrolase / Lipase Hydrolysis of the ethyl ester. 7-(2-methylphenyl)-7-oxoheptanoic acid

| Cytochrome P450 Monooxygenase | Regioselective C-H hydroxylation. thieme-connect.de | Hydroxylated derivatives of the parent compound. |

Application of Advanced In-Situ Analytical Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. Future progress in the chemistry of this compound will be greatly aided by the application of advanced in-situ analytical techniques. These methods allow chemists to monitor reactions in real-time, providing a direct window into the formation, consumption, and structure of transient intermediates and catalyst states. nih.govfrontiersin.org

Techniques such as in-situ infrared (IR) spectroscopy can provide valuable information on the vibrational modes of molecules as they change during a reaction, helping to identify key intermediates and understand catalyst-substrate interactions. frontiersin.org Spectroelectrochemistry, which combines spectroscopy with electrochemical methods, is another powerful tool for studying redox reactions, allowing for the simultaneous acquisition of spectroscopic and electrochemical data to identify reactive intermediates. nih.gov

Table 5: In-Situ Techniques for Mechanistic Studies

Technique Information Provided Application Example
In-Situ Infrared (IR) Spectroscopy Real-time monitoring of changes in chemical bonds; identification of functional groups of intermediates. frontiersin.org Observing the coordination of the keto- or ester-carbonyl to a Lewis acid catalyst.
In-Situ Raman Spectroscopy Complementary vibrational information, especially for symmetric bonds and reactions in aqueous media. researchgate.net Characterizing the structure of a heterogeneous catalyst surface during the reaction.
Spectroelectrochemistry (e.g., UV-Vis, EPR) Identification and characterization of electrochemically generated reactive intermediates. nih.gov Studying single-electron transfer steps in a proposed reaction mechanism.
Mass Spectrometry (MS) Identification of products and intermediates as they are formed in the reaction mixture. researchgate.net Detecting short-lived intermediates by coupling a flow reactor directly to the MS inlet.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of species present in the reaction solution over time. | Tracking the conversion of starting material to product and identifying major intermediates. |

Q & A

Q. What are the standard synthetic routes for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate?

The synthesis typically involves esterification of 7-(2-methylphenyl)-7-oxoheptanoic acid with ethanol, catalyzed by strong acids like sulfuric acid under reflux conditions. Purification is achieved via distillation or crystallization to isolate the ester in high purity. Continuous flow reactors may enhance yield and efficiency in scaled processes by optimizing temperature and pressure parameters .

Q. How is this compound characterized structurally?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary methods. NMR identifies the methylphenyl and ester groups, while IR confirms the ketone (C=O) and ester (C-O) functional groups. Mass spectrometry further validates molecular weight and fragmentation patterns .

Q. What purification techniques are recommended post-synthesis?

Distillation is preferred for liquid esters to separate by boiling points, while crystallization is effective for solid derivatives. Solvent extraction may remove unreacted starting materials. Purity is assessed using HPLC or GC-MS to ensure >95% purity for biological studies .

Advanced Research Questions

Q. How can continuous flow reactors optimize synthesis efficiency?

Flow reactors enable precise control over reaction parameters (e.g., residence time, mixing efficiency), reducing side reactions. For example, a study on similar esters reported a 20–30% yield increase compared to batch methods, with reduced catalyst loading and improved reproducibility .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

Comparative studies on analogs (e.g., chloro-, methoxy-, or nitro-substituted phenyl groups) reveal that electron-withdrawing groups enhance enzyme inhibition potency. For instance, 2-methylphenyl derivatives may exhibit higher lipophilicity, improving membrane permeability compared to polar substituents .

Q. How to resolve contradictions in reported enzymatic inhibition data?

Discrepancies may arise from assay conditions (e.g., enzyme concentration, pH) or compound purity. For example, impurities in crystallization steps can reduce bioactivity. Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and ensure batch-to-batch consistency via NMR and LC-MS .

Methodological Considerations

Q. What experimental design is recommended for evaluating anti-inflammatory activity?

Use in vitro macrophage models to measure suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Pre-treat cells with the compound (10–100 µM) and stimulate with LPS. Quantify cytokines via ELISA. Include controls for cytotoxicity (e.g., MTT assay) to confirm activity is not artifact-driven .

Q. How to analyze substituent effects on chemical reactivity?

Perform Hammett studies by synthesizing analogs with varying substituents (e.g., -CH₃, -Cl, -OCH₃) and measure reaction rates in standardized conditions (e.g., oxidation with KMnO₄). Plot log(k) against σ values to correlate electronic effects with reactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.